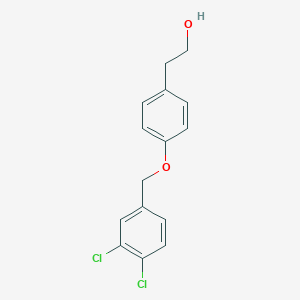

2-[4-(3,4-Dichlorobenzyloxy)phenylethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O2/c16-14-6-3-12(9-15(14)17)10-19-13-4-1-11(2-5-13)7-8-18/h1-6,9,18H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXXRJUWIQJJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400659 | |

| Record name | 2-[4-(3,4-Dichlorobenzyloxy)phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188928-11-2 | |

| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188928-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3,4-Dichlorobenzyloxy)phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Experimental Procedure

A stirred solution of 4-hydroxyphenylethanol (10 mmol) in dry dimethylformamide (DMF, 15 mL) is cooled to 0°C under nitrogen. Sodium hydride (60% dispersion in oil, 12 mmol) is added portionwise, followed by dropwise addition of 3,4-dichlorobenzyl bromide (12 mmol). The mixture is warmed to room temperature and stirred for 15 hours. Quenching with methanol, extraction with ethyl acetate, and purification via silica gel chromatography yield the product.

Key Data

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaH |

| Temperature | 0°C → RT |

| Yield | 90% |

| Purity (HPLC) | >98% |

Advantages : High yield, straightforward purification.

Limitations : Requires moisture-free conditions; NaH poses handling risks.

Reduction of 4-(3,4-Dichlorobenzyloxy)phenyl Acetate

This two-step method involves esterification followed by reduction.

Step 1: Esterification

4-Hydroxyphenylethanol is acetylated using acetic anhydride in pyridine to form 4-hydroxyphenylethyl acetate .

Step 2: Reduction with LiAlH4

The ester (15 mmol) is dissolved in tetrahydrofuran (THF, 45 mL) and added dropwise to a suspension of lithium aluminium hydride (LiAlH4, 60 mmol) at 0°C. After stirring at room temperature for 4 hours, the reaction is quenched with methanol, and the product is isolated via extraction and column chromatography.

Key Data

| Parameter | Value |

|---|---|

| Reducing Agent | LiAlH4 |

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 84.5% |

| Purity (NMR) | >95% |

Advantages : Efficient reduction; avoids ether formation side reactions.

Limitations : LiAlH4 is highly reactive; requires careful quenching.

Green Synthesis Using Ionic Liquids

A novel approach employs the ionic liquid [Emim][OSO2OE] as a recyclable catalyst.

Experimental Procedure

A mixture of 4-hydroxyphenylethanol (4.1 mmol) and 3,4-dichlorobenzyl trichloroacetimidate (4.9 mmol) in [Emim][OSO2OE] (10 mL) is cooled to 0°C. Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.4 mmol) is added, and the reaction is stirred at 0°C for 30 minutes, then warmed to room temperature for 2 hours. Extraction with diethyl ether and recrystallization from ethanol-cyclohexane affords the product.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | TMSOTf/[Emim][OSO2OE] |

| Solvent | Ionic liquid |

| Temperature | 0°C → RT |

| Yield | 80.1% |

| Catalyst Reusability | 5 cycles |

Advantages : Environmentally friendly; catalyst recyclability.

Limitations : Longer reaction time; higher cost of ionic liquids.

Ullmann Coupling for Ether Formation

The Ullmann reaction offers an alternative route using copper catalysis.

Experimental Procedure

A mixture of 4-iodophenylethanol (10 mmol), 3,4-dichlorobenzyl alcohol (12 mmol), copper(I) iodide (1 mmol), and potassium carbonate (20 mmol) in dimethyl sulfoxide (DMSO, 20 mL) is heated at 110°C for 24 hours. The product is extracted with ethyl acetate and purified via flash chromatography.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | CuI |

| Base | K2CO3 |

| Solvent | DMSO |

| Temperature | 110°C |

| Yield | 75% |

Advantages : Broad substrate scope.

Limitations : Moderate yield; requires high temperatures.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Williamson Synthesis | 90% | $$ | High | Moderate |

| LiAlH4 Reduction | 84.5% | $$ | Medium | Low |

| Ionic Liquid Catalysis | 80.1% | $$$ | Low | High |

| Ullmann Coupling | 75% | $$ | Medium | Moderate |

Key Insights :

-

The Williamson method is optimal for high-yield, large-scale production.

-

Ionic liquid catalysis aligns with green chemistry principles but is less economical.

-

Ullmann coupling is versatile but less efficient for this specific substrate.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]acetaldehyde or 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]acetic acid.

Reduction: Formation of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Phenylethanol derivatives vary widely in substituents, influencing their physicochemical properties and bioactivities. Below is a comparative analysis of key analogues:

Key Differences and Implications

Lipophilicity and Bioavailability The 3,4-dichlorobenzyloxy group in the target compound significantly increases lipophilicity compared to hydroxylated (e.g., 3,4-dihydroxyphenylethanol) or methoxylated (e.g., 2-(4-methoxyphenyl)ethanol) analogues. However, high lipophilicity may reduce water solubility, complicating formulation for therapeutic or industrial use.

Antioxidant vs. Antimicrobial Activity Hydroxylated derivatives like 3,4-dihydroxyphenylethanol exhibit strong antioxidant activity due to catechol groups, which scavenge free radicals via hydrogen donation . In contrast, this compound] lacks hydroxyl groups, likely diminishing antioxidant capacity. Instead, its dichloro-substituted benzyl ether may confer antimicrobial properties, akin to chlorinated preservatives like chlorhexidine .

Volatility and Fragrance Applications Substitutions influence volatility. Phenylethanol and 2-(4-methoxyphenyl)ethanol are key floral volatiles in Malus ioensis, with emission peaks during pollination stages . The dichlorobenzyloxy group likely reduces volatility, making the target compound less suitable for fragrance applications but more stable in preservative formulations.

Synthetic Accessibility The synthesis of halogenated phenylethanols (e.g., via benzyl halide intermediates) is more complex than hydroxylated derivatives, which are often isolated from natural sources .

Biologische Aktivität

2-[4-(3,4-Dichlorobenzyloxy)phenylethanol], also known by its CAS number 188928-11-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzyloxy group attached to a phenylethanol backbone. Its molecular formula is C15H14Cl2O2, which indicates the presence of two chlorine atoms that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound] exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |

| Pseudomonas aeruginosa | 128 µg/mL | Cell wall synthesis inhibition |

2. Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. Specifically, it has been tested in carrageenan-induced paw edema models in rats, where it demonstrated a significant reduction in swelling compared to control groups.

Case Study: In Vivo Anti-inflammatory Activity

- Study Design: Wistar rats were divided into treatment and control groups.

- Results: The treatment group receiving 10 mg/kg of the compound showed a reduction in paw edema by approximately 50% after four hours post-administration compared to the control group.

3. Antioxidant Properties

The antioxidant activity of this compound] has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, suggesting potential protective effects against oxidative stress.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Cell Membrane Interaction: The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell death in microbial cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing cytokine production.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic pathway for 2-[4-(3,4-Dichlorobenzyloxy)phenylethanol?

- Methodological Answer : Prioritize reagent compatibility and reaction efficiency. For example, the synthesis of analogous dichlorinated compounds involves refluxing with concentrated sulfuric acid as a catalyst, followed by recrystallization from ethanol to isolate the product . Ensure steric and electronic factors are optimized to avoid side reactions, particularly when introducing the dichlorobenzyloxy group. Purification methods like column chromatography or fractional crystallization may be necessary to achieve high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the presence of aromatic protons and the ethanol moiety. IR spectroscopy can identify hydroxyl and ether functional groups. For definitive structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in crystallographic studies of related dichlorinated sulfonates .

Q. How can researchers ensure the compound’s stability during storage and experimentation?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. For halogenated aromatic compounds, inert atmospheres (e.g., nitrogen) and storage at -20°C in amber vials are advised. Monitor decomposition via HPLC or TLC, referencing protocols for structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling enhance the design of reaction pathways for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict transition states and reaction intermediates. Reaction path search methods, as used in computational reaction design initiatives, can identify optimal catalysts and solvents, reducing trial-and-error experimentation . For example, modeling the nucleophilic substitution at the benzyloxy group may reveal steric constraints.

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

- Methodological Answer : Perform multi-method validation (e.g., kinetic studies, Arrhenius modeling) to reconcile discrepancies. For instance, if stability varies with pH, use UV-Vis spectroscopy and mass spectrometry to track degradation products. Cross-reference findings with macrocyclic ligand stability studies, which highlight the role of steric protection in preventing hydrolysis .

Q. How can factorial design optimize reaction parameters for large-scale synthesis?

- Methodological Answer : Apply a factorial design to test variables like temperature, catalyst concentration, and reaction time. For example, in analogous esterification reactions, factorial experiments revealed that prolonged reflux (>6 hours) increases yield but risks side reactions . Use response surface methodology (RSM) to identify optimal conditions.

Q. What advanced techniques validate the compound’s bioactivity in pharmacological studies?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) followed by in vivo models to assess efficacy. For halogenated phenylethanol derivatives, structure-activity relationship (SAR) studies can link substituent positions (e.g., 3,4-dichloro) to biological activity. Cross-reference with triazole-based bioactive compound protocols .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in spectroscopic data during characterization?

- Methodological Answer : Confirm peak assignments using 2D NMR techniques (e.g., COSY, HSQC) and compare with computational predictions (e.g., ChemDraw simulations). For ambiguous signals, isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) can clarify structural features .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC values. Pair this with ANOVA to assess significance across replicates. For high-throughput data, machine learning algorithms (e.g., random forests) can identify toxicity predictors from structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.